molecular formula C26H29NO2 B019486 Tamoxifen N-oxide CAS No. 75504-34-6

Tamoxifen N-oxide

Cat. No. B019486
CAS RN: 75504-34-6
M. Wt: 387.5 g/mol
InChI Key: YAASNACECBQAFW-QPLCGJKRSA-N
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Description

Synthesis Analysis

Tamoxifen N-oxide is synthesized through the metabolism of tamoxifen. Studies have shown that tamoxifen undergoes N-oxidation, a process primarily catalyzed by flavin-containing monooxygenases in the liver (Mani, Hodgson, & Kupfer, 1993). Additionally, tamoxifen epoxide, another metabolite, has been synthesized and its microsomal metabolism also results in the formation of its corresponding N-oxide (Mccague & Seago, 1986).

Molecular Structure Analysis

Tamoxifen N-oxide's structure is characterized by the addition of an oxygen molecule to the nitrogen atom of the tamoxifen molecule. This structural modification significantly affects its chemical and biological properties. Studies have provided insights into the structural identification of tamoxifen-DNA adducts, including tamoxifen N-oxide (Umemoto et al., 2000).

Chemical Reactions and Properties

Tamoxifen N-oxide is formed through the enzymatic activity of the liver, primarily by flavin-containing monooxygenases. The N-oxide can be further metabolized and reduced back to tamoxifen by various enzymes, indicating a potential metabolic cycle (Parte & Kupfer, 2005).

Scientific Research Applications

  • Breast Cancer Research

    Tamoxifen N-oxide is used to study the effects of CYP2D6 and SULT1A2 genotypes on tamoxifen metabolism in breast cancer patients. This research is crucial in understanding how genetic variations can affect drug metabolism and treatment outcomes (Fernández-Santander et al., 2013).

  • Drug Metabolism Analysis

    It serves in detecting, identifying, and quantifying various tamoxifen metabolites, which is essential for understanding the drug's metabolic pathways and impacts (Kupfer & Dehal, 1996).

  • Neuroprotective Effects

    Tamoxifen has shown neuroprotective effects, such as reducing ischemia-induced production of nitrotyrosine following reversible middle cerebral artery occlusion (Osuka et al., 2001).

  • Metabolic Profiling in Breast Cancer

    It helps establish metabolic profiles for breast cancer patients, revealing differences in drug levels and treatment response, which is crucial for personalized medicine (Carter et al., 2001).

  • Genotoxic Risk Assessment

    Tamoxifen N-oxide is also used to determine the genotoxic risk of tamoxifen in breast cancer patients treated with the drug, which is vital for assessing long-term risks (Umemoto et al., 2004).

  • Targeted Drug Delivery

    Research on tamoxifen-loaded nanoparticles indicates potential for achieving preferential tumor targeting and a circulating drug reservoir in breast cancer treatment (Shenoy & Amiji, 2005).

Future Directions

Research on Tamoxifen and its metabolites, including Tamoxifen N-oxide, continues to be a topic of interest in the scientific community. Future directions may focus more on cyclins related to tamoxifen resistance, targeting LEM4, and inhibiting autophagy . Another area of interest is the connection between tamoxifen, tamoxifen apoptotic effects, and oxidative stress .

properties

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAASNACECBQAFW-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)[O-])/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316463
Record name Tamoxifen N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tamoxifen N-oxide

CAS RN

75504-34-6
Record name Tamoxifen N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75504-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tamoxifen N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075504346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tamoxifen N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
404
Citations
A Umemoto, Y Monden, K Komaki… - Chemical research in …, 1999 - ACS Publications
… In our preliminary study, tamoxifen N-oxide α-sulfate was synthesized as a model-activated … N-oxide ( 18) indicated that tamoxifen N-oxide rather than α-hydroxytamoxifen is an …
Number of citations: 27 pubs.acs.org
P Parte, D Kupfer - Drug metabolism and disposition, 2005 - ASPET
… Reduction of tamoxifen N-oxide by P450s and NADPH oxidoreductase (formation of TAM). [ 3 H]TNO (200,000 dpm, 100 nmol) was incubated in the presence of only NADPH (control), …
Number of citations: 103 dmd.aspetjournals.org
A Umemoto, Y Monden, M Suwa, Y Kanno… - …, 2000 - academic.oup.com
… , 4- hydroxytamoxifen and tamoxifen N-oxide as well as … in vivo, since it has been demonstrated that tamoxifen N-oxide, α-… tamoxifen α-sulfate and tamoxifen N-oxide α-sulfate generate …
Number of citations: 31 academic.oup.com
J Gjerde, S Gandini, A Guerrieri-Gonzaga… - Breast cancer research …, 2012 - Springer
… These demethylated metabolites of tamoxifen have been associated with its side effects, whereas the effect mediated by tamoxifen-N-oxide (tamNox) is still poorly understood. Our …
Number of citations: 42 link.springer.com
C MANI, E HODGSON, D KUPFER - METABOLISM, 1993 - Citeseer
… This study examines the enzymatic activity catalyzing the formation of tamoxifen N-oxide by mammalian liver microsomes. lncubations of tamoxifen with liver microsomes from the …
Number of citations: 158 citeseerx.ist.psu.edu
PP Parte, D Kupfer - Drug Metabolism and Disposition, 2005 - researchgate.net
… Of additional interest is our earlier observation that a metabolite(s) of tamoxifen-N-oxide (TNO) binds covalently to hepatic microsomal proteins much less effectively than TAM metabolite…
Number of citations: 3 www.researchgate.net
R McCague, A Seago - Biochemical pharmacology, 1986 - Elsevier
… In view of our identification of a new metabolite from tamoxifen N-oxide and in an attempt to determine whether the proposed metabolite tamoxifen epoxide [ll] was produced using our …
Number of citations: 55 www.sciencedirect.com
A Umemoto, K Komaki, Y Monden… - Chemical Research …, 2001 - ACS Publications
… than rats, because the production of tamoxifen N-oxide, α-hydroxytamoxifen N-oxide … tamoxifen N-oxide or α-hydroxytamoxifen N-oxide or when rats were treated with tamoxifen N-oxide…
Number of citations: 47 pubs.acs.org
E Hodgson, RL Rose, Y Cao… - … of biochemical and …, 2000 - Wiley Online Library
… , 4-OHtamoxifen, tamoxifen-N-oxide, and 3,4 dihydroxyta… responsible for the production of tamoxifen-N-oxide [13], although … greatest involvement in the production of tamoxifen-N-oxide. …
Number of citations: 35 onlinelibrary.wiley.com
RM Jones, ZX Yuan, JH Lamb, CK Lim - Journal of Chromatography A, 1996 - Elsevier
… Macclesfield, Cheshire, UK) Tamoxifen N-oxide was prepared according to a published … Peak 10 (m/z 404) was identified as 3,4-epoxytamoxifen N-oxide. This is based on the observa…
Number of citations: 31 www.sciencedirect.com

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